molecular formula C16H26N2O B2468393 2-{3-[(Benzyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanol CAS No. 1269165-29-8

2-{3-[(Benzyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanol

Cat. No. B2468393
CAS RN: 1269165-29-8
M. Wt: 262.397
InChI Key: XOQZAUJMTLVLIL-UHFFFAOYSA-N
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Description

2-{3-[(Benzyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanol, also known as BME, is a chemical compound that has been studied extensively in the scientific community due to its potential applications in various fields. BME is a piperidine derivative that has a benzyl-methyl-amino-methyl group attached to it, along with an ethanol group.

Scientific Research Applications

  • Synthesis of Substituted Pyrrolidines and Related Heterocycles : This compound is used in the synthesis of substituted pyrrolidines through conjugate additions of amino alcohols derived from alpha-amino acids to vinyl sulfones. This process involves stereospecific rearrangement and is significant in creating complex organic compounds (Back, Parvez, & Zhai, 2003).

  • Pharmacokinetics in Rats : Research involving its analogs has explored the in vitro and in vivo trans-esterification and the effects of ethanol on pharmacokinetics in rats. Such studies are crucial for understanding how similar compounds behave in biological systems (Chen, Agrawal, Franklin, Leung, & Chiu, 2004).

  • Study of Hydrogen-Bonded Interactions : Investigations into the crystalline structures involving similar compounds have provided insights into hydrogen-bonded interactions between amino alcohol and benzoic acid molecules. This is important for understanding molecular interactions and designing new materials (Dega-Szafran, Roszak, Katrusiak, Komasa, & Szafran, 2017).

  • Synthesis of Functionalized Pyridines : Research has also focused on synthesizing functionalized pyridines using similar compounds. Such syntheses are fundamental in developing new compounds for various applications, including pharmaceuticals (Mekheimer, Mohamed, & Sadek, 1997).

  • Preparation of Substituted Piperidines : The compound is also used in preparing trisubstituted piperidines, which are relevant in medicinal chemistry for synthesizing compounds with potential pharmacological properties (Laschat, Fröhlich, & Wibbeling, 1996).

properties

IUPAC Name

2-[3-[[benzyl(methyl)amino]methyl]piperidin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O/c1-17(12-15-6-3-2-4-7-15)13-16-8-5-9-18(14-16)10-11-19/h2-4,6-7,16,19H,5,8-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOQZAUJMTLVLIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCCN(C1)CCO)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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